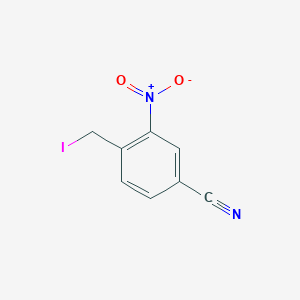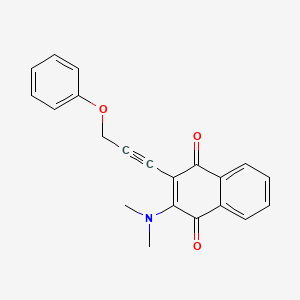
4-(Iodomethyl)-3-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Iodomethyl)-3-nitrobenzonitrile is an organic compound characterized by the presence of an iodomethyl group, a nitro group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-3-nitrobenzonitrile typically involves the nitration of a suitable benzonitrile precursor followed by iodination. One common method involves the nitration of 4-methylbenzonitrile to form 4-methyl-3-nitrobenzonitrile, which is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Iodomethyl)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Reduction: The major product is 4-(Aminomethyl)-3-nitrobenzonitrile.
Oxidation: The major product is 4-(Carboxymethyl)-3-nitrobenzonitrile.
Aplicaciones Científicas De Investigación
4-(Iodomethyl)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Iodomethyl)-3-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)-3-nitrobenzonitrile
- 4-(Chloromethyl)-3-nitrobenzonitrile
- 4-(Fluoromethyl)-3-nitrobenzonitrile
Uniqueness
4-(Iodomethyl)-3-nitrobenzonitrile is unique due to the presence of the iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs. This increased reactivity makes it a valuable intermediate in organic synthesis.
Propiedades
| 90178-76-0 | |
Fórmula molecular |
C8H5IN2O2 |
Peso molecular |
288.04 g/mol |
Nombre IUPAC |
4-(iodomethyl)-3-nitrobenzonitrile |
InChI |
InChI=1S/C8H5IN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2 |
Clave InChI |
CBOHDANLUOKOSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)

